N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring:
- A 2,5-dimethylphenyl group attached via an acetamide linkage.
- A 4-oxo-1,4-dihydropyridin-1-yl core substituted with a methoxy group at position 4.
- A 1-methyltetrazol-5-ylsulfanylmethyl side chain at position 2 of the dihydropyridinone ring.
Structural analysis tools like SHELX (for crystallography) and Mercury (for crystal visualization) are critical for understanding its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-12-5-6-13(2)15(7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRAOPVLFDAQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine moiety and a tetrazole group. The presence of these functional groups is significant for its biological activity:
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 392.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines and has demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Anticancer Activity
A study evaluated the anticancer effects of related compounds with similar structural features. The results indicated that compounds with the dihydropyridine structure exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 10 to 30 µM. This suggests that this compound may have similar or enhanced activity due to its unique substitutions .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | HeLa | 25 | Cell cycle arrest |
| N-(2,5-dimethylphenyl)-... | A549 | TBD | TBD |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through in vitro assays measuring COX enzyme inhibition. The results showed moderate inhibition with an IC50 value of approximately 15 µM against COX-II, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Case Study 1 : A recent study explored the synthesis and biological evaluation of novel derivatives based on the dihydropyridine framework. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation and showed promising results comparable to established chemotherapeutic agents .
Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. Results indicated that these compounds significantly reduced inflammation markers in vivo, supporting their potential therapeutic application in chronic inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share partial structural homology with the target molecule:
Comparative Analysis
Heterocyclic Core Variations
- Target vs. Oxadixyl: The dihydropyridinone ring in the target compound may confer distinct electronic properties compared to oxadixyl’s oxazolidinone core. Dihydropyridinones are known for redox activity and hydrogen-bonding capacity, which could enhance binding to biological targets compared to oxazolidinones .
- Target vs. Flumetsulam: Flumetsulam’s triazolo-pyrimidine sulfonamide lacks the dihydropyridinone ring but shares a sulfanyl/sulfonamide group. Sulfonamides typically exhibit higher metabolic stability than sulfanyl ethers, suggesting divergent pharmacokinetic profiles .
Substituent Effects
- Aromatic Groups : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to flumetsulam’s 2,6-difluorophenyl (more electronegative) or 379710-29-9’s 2,5-dimethoxyphenyl (polar). This could influence membrane permeability or target selectivity.
- Tetrazole-sulfanyl vs.
Functional Implications
- Agrochemical Potential: Oxadixyl (fungicide) and flumetsulam (herbicide) demonstrate that dimethylphenyl and heterocyclic cores are viable in agrochemical design. The target compound’s dihydropyridinone-tetrazole combination could target enzymes like cytochrome P450 or acetolactate synthase, though experimental validation is needed .
- The tetrazole group may modulate nitric oxide pathways, akin to sartan-class drugs .
Research Findings and Data Gaps
Computational and Crystallographic Insights
- SHELX Refinement: The target compound’s crystal structure (if resolved) could clarify bond lengths and ring puckering, critical for docking studies. For example, Cremer-Pople parameters (ring puckering coordinates) would quantify dihydropyridinone distortion .
- Mercury Visualization : Comparative analysis of packing patterns with analogs like oxadixyl may reveal differences in crystal lattice stability or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
